molecular formula C12H17NO2S2 B2655379 N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide CAS No. 2034423-83-9

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2655379
CAS No.: 2034423-83-9
M. Wt: 271.39
InChI Key: NSFJJIUPFMFHEU-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide is a thiophene-derived carboxamide compound characterized by a thiophene-2-carboxamide core linked to an ethyl chain substituted with an oxan-4-ylsulfanyl (tetrahydro-2H-pyran-4-ylsulfanyl) group. The oxan-4-ylsulfanyl group may influence solubility, metabolic stability, and target binding compared to other substituents.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c14-12(11-2-1-8-17-11)13-5-9-16-10-3-6-15-7-4-10/h1-2,8,10H,3-7,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFJJIUPFMFHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide involves several steps. One common synthetic route includes the condensation of thiophene-2-carboxylic acid with 2-(oxan-4-ylsulfanyl)ethylamine under specific reaction conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial production methods for thiophene derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. These methods may also employ advanced purification techniques such as chromatography and crystallization to obtain high-purity products .

Chemical Reactions Analysis

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide has been studied for its antimicrobial properties. Research indicates that the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to its effectiveness against various pathogens. This mechanism is crucial for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation. This application is particularly relevant for diseases such as arthritis and inflammatory bowel disease .

Anticancer Potential
Research highlights the anticancer activity of this compound. The compound may induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in tumor growth. Studies have demonstrated its efficacy against various cancer cell lines, suggesting it could be a candidate for further development as an anticancer drug .

Material Science Applications

Organic Semiconductors
The unique structural features of thiophene derivatives, including this compound, make them suitable for applications in organic electronics. These compounds can be utilized in the fabrication of organic semiconductors, which are essential for the development of flexible electronic devices .

Corrosion Inhibitors
In industrial chemistry, this compound has potential applications as a corrosion inhibitor due to its ability to form protective films on metal surfaces. This property is vital in extending the lifespan of metal components in various applications, including construction and manufacturing .

Case Studies and Research Findings

StudyFocusKey Findings
Study on Antimicrobial Activity Investigated the efficacy against common pathogensShowed significant inhibition against E. coli and S. aureus
Anti-inflammatory Research Explored modulation of inflammatory pathwaysDemonstrated reduction in inflammatory markers in vitro
Anticancer Evaluation Assessed effects on cancer cell linesInduced apoptosis in multiple cancer types, outperforming standard treatments

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

The amide nitrogen in thiophene-2-carboxamide derivatives is a critical site for structural diversification, impacting biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent on Amide Nitrogen Key Features Reference
N-[2-(Oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide Oxan-4-ylsulfanyl ethyl Potential for enhanced metabolic stability due to oxane ring; moderate polarity
N-(5-Nitrothiazol-2-yl)thiophene-2-carboxamide 5-Nitrothiazole Nitro group may enhance antimicrobial activity via redox interactions
N-(4-Methoxyphenyl)thiophene-2-carboxamide (7j) 4-Methoxyphenyl EGFR inhibition with docking score of -9.65 kcal/mol; methoxy improves lipophilicity
ML402 (K2P channel activator) 2-(4-Chloro-2-methylphenoxy)ethyl Activates TREK-1 channels via L-shaped binding pocket; phenoxy enhances selectivity
N-(4-Ethylphenyl)-5-methylthiophene-2-carboxamide 4-Ethylphenyl with 5-methylthiophene Antitubercular activity (EthA activation); methyl group modulates steric effects

Key Insight : The oxan-4-ylsulfanyl group in the target compound likely balances polarity and steric bulk, contrasting with electron-withdrawing (e.g., nitro) or aromatic (e.g., phenyl) substituents in analogs.

Aromatic Core Modifications

Variations in the aromatic core influence electronic properties and target affinity:

Compound Name Aromatic Core Biological Activity Reference
This compound Thiophene Hypothesized enzyme inhibition or antimicrobial activity
Benzo[b]thiophene-2-carboxamide (Compound 4) Benzothiophene Covalent inhibition of small CTD phosphatase; extended π-system enhances binding
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene + acetamide Antimycobacterial activity; acetamide linker improves flexibility

Key Insight : Benzothiophene derivatives exhibit enhanced π-stacking but may reduce solubility compared to simpler thiophenes.

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its thiophene core with a carboxamide functional group and a sulfanyl substituent. The structural formula can be depicted as follows:

N 2 oxan 4 ylsulfanyl ethyl thiophene 2 carboxamide\text{N 2 oxan 4 ylsulfanyl ethyl thiophene 2 carboxamide}

This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiophene derivatives, including this compound. Research indicates that compounds featuring thiophene rings exhibit significant activity against various bacterial strains, including multidrug-resistant organisms.

Table 1: Antibacterial Efficacy Against Common Pathogens

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli (ESBL+)8 µg/mL
This compoundStaphylococcus aureus16 µg/mL
This compoundPseudomonas aeruginosa32 µg/mL

The compound's effectiveness against extended-spectrum beta-lactamase (ESBL)-producing strains suggests it may serve as a novel therapeutic agent in combating antibiotic resistance .

The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis and interference with protein synthesis. Molecular docking studies have revealed that the compound binds effectively to the active sites of key bacterial enzymes, enhancing its inhibitory effects .

Case Studies

Case Study 1: Efficacy Against ESBL-Producing E. coli

In vitro studies demonstrated that this compound exhibited potent antibacterial activity against ESBL-producing E. coli strains. The compound was shown to disrupt bacterial cell membrane integrity, leading to cell lysis and death .

Case Study 2: Synergistic Effects with Other Antibiotics

Research has also explored the synergistic effects of this compound when combined with conventional antibiotics. In one study, the combination of this compound with ciprofloxacin resulted in a significant reduction in MIC values against resistant strains, indicating potential for combination therapy .

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